2,4-Dichloro-6-((3,5-dimethyl-phenylimino)-methyl)-phenol
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Overview
Description
2,4-Dichloro-6-((3,5-dimethyl-phenylimino)-methyl)-phenol is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-((3,5-dimethyl-phenylimino)-methyl)-phenol typically involves a multi-step process. One common method includes the condensation reaction between 2,4-dichlorophenol and 3,5-dimethylbenzaldehyde in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-((3,5-dimethyl-phenylimino)-methyl)-phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2,4-Dichloro-6-((3,5-dimethyl-phenylimino)-methyl)-phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,4-Dichloro-6-((3,5-dimethyl-phenylimino)-methyl)-phenol exerts its effects involves interactions with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological activities. Detailed studies on its molecular pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-6-((3,5-dimethyl-phenylimino)-methyl)-phenol
- This compound derivatives
- Other halogenated phenols
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both chloro and imino groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H13Cl2NO |
---|---|
Molecular Weight |
294.2 g/mol |
IUPAC Name |
2,4-dichloro-6-[(3,5-dimethylphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C15H13Cl2NO/c1-9-3-10(2)5-13(4-9)18-8-11-6-12(16)7-14(17)15(11)19/h3-8,19H,1-2H3 |
InChI Key |
MPRCPMNECOCXIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N=CC2=C(C(=CC(=C2)Cl)Cl)O)C |
Origin of Product |
United States |
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